

Application Notes and Protocols for Kinase Activity Assays Targeting EGFR T790M Inhibition

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Compound of Interest		
Compound Name:	(3S,4S)-PF-06459988	
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These application notes provide a detailed overview and experimental protocols for assessing the inhibitory activity of compounds against the Epidermal Growth Factor Receptor (EGFR) T790M mutant. The T790M mutation is a critical mechanism of acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][2][3][4] Therefore, robust and reliable in vitro kinase assays are essential for the discovery and characterization of next-generation inhibitors that can overcome this resistance.

This document outlines two common non-radioactive assay formats: a luminescence-based assay that measures ATP consumption and a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for inhibitor binding.

Introduction to EGFR T790M and Kinase Assays

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[5][6][7] Activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation, are found in a subset of NSCLC patients and render tumors sensitive to EGFR TKIs like gefitinib and erlotinib.[4] However, clinical efficacy is often limited by the emergence of acquired resistance, with the T790M "gatekeeper" mutation accounting for approximately 50-60% of cases.[1][3][4] The



T790M mutation increases the affinity of the kinase for ATP, thereby reducing the potency of ATP-competitive inhibitors.[4][8][9]

Biochemical kinase assays are fundamental tools in drug discovery for determining the direct inhibitory effect of a compound on the enzymatic activity of a target kinase.[10][11][12][13] These assays are typically performed in a cell-free system using purified recombinant kinase domains.

Data Presentation: Inhibitor Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of various EGFR inhibitors against wild-type (WT) EGFR and the T790M mutant, providing a clear comparison of their potency and selectivity.

Table 1: IC50 Values of First and Second-Generation EGFR TKIs

Compound	Target	IC50 (nM)	Reference
Gefitinib	EGFR (Wild-Type)	25.8	
Gefitinib	EGFR (L858R)	5.4	
Gefitinib	EGFR (T790M)	>1000	
Erlotinib	EGFR (Wild-Type)	7	[14]
Erlotinib	EGFR (L858R)	12	[14]
Erlotinib	EGFR (T790M/L858R)	>5000	[3]
Afatinib	EGFR (Wild-Type)	-	
Afatinib	EGFR (L858R)	0.3	[14]
Afatinib	EGFR (T790M/L858R)	57	[14]

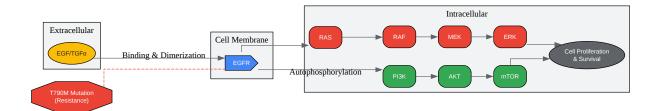
Table 2: IC50 Values of Third-Generation EGFR TKIs



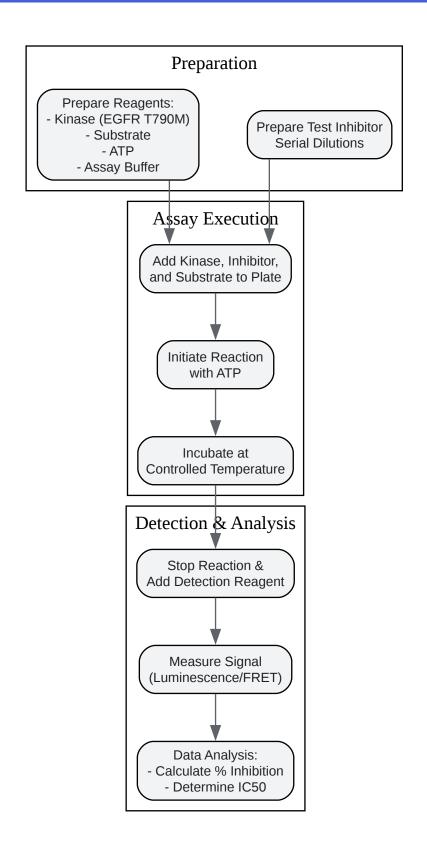
Compound	Target	IC50 (nM)	Reference
Osimertinib	EGFR (Wild-Type)	448.7	[15]
Osimertinib	EGFR (L858R)	-	
Osimertinib	EGFR (T790M/L858R)	0.71	[15]
Rociletinib	EGFR (Wild-Type)	-	
Rociletinib	EGFR (L858R)	-	_
Rociletinib	EGFR (T790M/L858R)	23	[14]
DY3002	EGFR (Wild-Type)	448.7	[15]
DY3002	EGFR (T790M/L858R)	0.71	[15]

Signaling Pathway and Experimental Workflow Diagrams EGFR Signaling Pathway









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